Trifolin
CAS No.: 23627-87-4
Cat. No.: VC21340150
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23627-87-4 |
|---|---|
| Molecular Formula | C21H20O11 |
| Molecular Weight | 448.4 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| Standard InChI | InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15+,17+,18-,21?/m1/s1 |
| Standard InChI Key | JPUKWEQWGBDDQB-HBDJNLTOSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
| Appearance | Yellow powder |
| Melting Point | 235 °C |
Introduction
Chemical Identity and Structure
Basic Identification
Trifolin is a beta-D-galactoside compound belonging to the flavonoid glycoside family. It features a 4',5,7-trihydroxychromen-3-yl group positioned at the anomeric position of galactose . The compound has been clearly characterized with several distinct identifiers that facilitate its recognition in scientific literature and databases.
Table 1: Basic Identification Parameters of Trifolin
| Parameter | Identification |
|---|---|
| Primary Name | Trifolin |
| Systematic Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-{[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one |
| Common Synonyms | Kaempferol-3-O-galactoside, Trifolioside, Kaempferol 3-galactoside |
| CAS Number | 23627-87-4 |
| Molecular Formula | C21H20O11 |
| Molecular Weight | 448.4 g/mol |
| PhytoHub ID | PHUB000728 |
Structural Characteristics
Trifolin's structure consists of kaempferol (a flavonol) linked to a galactose sugar moiety through a beta-glycosidic bond at the 3-position . This glycosylation significantly affects the compound's physicochemical properties compared to its aglycone (kaempferol).
The compound is functionally related to kaempferol and can be described as a conjugate acid of kaempferol 3-O-beta-D-galactoside(1-) . This structural arrangement contributes to its unique biological activities and physical properties.
Physicochemical Properties
Physical Properties
Trifolin exists as a solid at standard conditions and requires specific storage conditions to maintain stability . The compound's physical properties influence its handling, stability, and potential applications in various fields.
Chemical Properties
The chemical behavior of trifolin is largely determined by its functional groups, including multiple hydroxyl groups and a glycosidic linkage. These features influence its solubility, reactivity, and interactions with biological systems.
Table 2: Physicochemical Properties of Trifolin
| Property | Value |
|---|---|
| Physical State | Solid |
| Solubility (ALOGPS) | 1.58 g/l |
| LogS (ALOGPS) | -2.45 |
| LogP (ALOGPS) | 0.52 |
| Hydrogen Acceptors | 11 |
| Hydrogen Donors | 7 |
| Rotatable Bond Count | 4 |
| Polar Surface Area | 186.37 Ų |
| Physiological Charge | -1 |
| pKa (strongest acidic) | 6.37 |
| Storage Recommendation | -20°C |
The moderate LogP value (0.52) indicates a balance between hydrophilic and lipophilic properties, which affects the compound's ability to cross biological membranes . The relatively high number of hydrogen bond donors (7) and acceptors (11) suggests significant potential for interactions with biological targets through hydrogen bonding.
Natural Occurrence and Sources
Botanical Sources
Trifolin has been identified in various plant species, where it serves as a secondary metabolite with potential roles in plant defense mechanisms and other physiological functions.
Table 3: Natural Sources of Trifolin
| Plant Species | Family | Plant Part |
|---|---|---|
| Camellia sinensis | Theaceae | Leaves |
| Crassocephalum crepidioides | Asteraceae | Aerial parts |
| Camptotheca acuminata | Nyssaceae | Leaves |
| Trifolium species (presumed) | Fabaceae | Various parts |
The presence of trifolin in these plant species suggests its potential contribution to the traditional medicinal properties attributed to these plants . The compound has been particularly studied in Camptotheca acuminata, where it occurs alongside other bioactive compounds like camptothecin and hyperoside .
Biological Activities
Antifungal Activity
One of the most significant biological properties of trifolin is its antifungal activity. Research has demonstrated that trifolin isolated from Camptotheca acuminata effectively inhibits the growth of several pathogenic fungi in vitro .
A study by Li et al. investigated the antifungal properties of trifolin against fungi that cause leaf spots and root rots in Camptotheca acuminata. The research showed that while trifolin was less effective than camptothecin at concentrations of 50 μg/mL (particularly within 20 days after treatment), it demonstrated superior efficacy at higher concentrations of 100 or 150 μg/mL .
Table 4: Antifungal Activity of Trifolin Against Plant Pathogenic Fungi
| Fungal Species | Disease Caused | Effective Concentration | Comparative Efficacy |
|---|---|---|---|
| Alternaria alternata | Leaf spot | 100-150 μg/mL | More effective than camptothecin at higher concentrations |
| Epicoccum nigrum | Various diseases | 100-150 μg/mL | More effective than camptothecin at higher concentrations |
| Pestalotia guepinii | Leaf spot | 100-150 μg/mL | More effective than camptothecin at higher concentrations |
| Drechslera sp. | Leaf spot | 100-150 μg/mL | More effective than camptothecin at higher concentrations |
| Fusarium avenaceum | Root rot | 100-150 μg/mL | More effective than camptothecin at higher concentrations |
Analytical Methods and Characterization
Identification and Quantification
Several analytical techniques can be employed for the identification and quantification of trifolin in plant extracts and other samples. These include various chromatographic and spectroscopic methods.
Table 5: Analytical Methods for Trifolin Characterization
| Analytical Technique | Application | Advantages |
|---|---|---|
| HPLC | Separation and quantification | High resolution, reproducibility |
| Mass Spectrometry | Structural confirmation | High sensitivity, structural information |
| NMR Spectroscopy | Structural elucidation | Detailed structural information |
| UV-Visible Spectroscopy | Detection and quantification | Simple, cost-effective |
Classification in Taxonomic Systems
Chemical Taxonomy
Trifolin is classified within several hierarchical systems based on its chemical structure and characteristics.
Table 6: Chemical Classification of Trifolin
| Classification System | Hierarchy |
|---|---|
| PhytoHub Taxonomy | Polyphenols > Flavonoids > Flavonols |
| ClassyFire Taxonomy | Organic compounds > Phenylpropanoids and polyketides > Flavonoids > Flavonoid glycosides > Flavonoid-3-O-glycosides |
This classification reflects trifolin's structural features and relates it to compounds with similar chemical properties and potentially similar biological activities .
Research Applications and Future Directions
Current Research Status
Research on trifolin has primarily focused on its identification, characterization, and evaluation of its antifungal properties. The compound has been studied in the context of plant defense mechanisms and potential applications in agriculture.
Future Research Directions
Several aspects of trifolin merit further investigation:
-
Elucidation of the mechanisms underlying its antifungal activity
-
Evaluation of potential synergistic effects with other plant compounds
-
Assessment of other biological activities beyond antifungal properties
-
Development of efficient methods for isolation or synthesis of trifolin for research and potential commercial applications
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